molecular formula C16H17NO2 B500671 N-[4-(2-phenylethoxy)phenyl]acetamide

N-[4-(2-phenylethoxy)phenyl]acetamide

Número de catálogo: B500671
Peso molecular: 255.31g/mol
Clave InChI: URYYGWXOCMWLAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(2-Phenylethoxy)phenyl]acetamide is an acetamide derivative featuring a phenylethoxy group (-OCH₂CH₂C₆H₅) at the para position of the phenyl ring. The phenylethoxy substituent distinguishes it from closely related compounds, such as benzyloxy or nitro-substituted acetamides, by altering electronic and steric effects, which influence solubility, bioavailability, and pharmacological activity .

Propiedades

Fórmula molecular

C16H17NO2

Peso molecular

255.31g/mol

Nombre IUPAC

N-[4-(2-phenylethoxy)phenyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-13(18)17-15-7-9-16(10-8-15)19-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

Clave InChI

URYYGWXOCMWLAV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

SMILES canónico

CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-related differences:

Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features Reference
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy (-OCH₂C₆H₅) 255.30 Shorter ether linkage; increased lipophilicity
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy (-O-C₆H₄-NO₂) 286.27 Electron-withdrawing nitro group enhances polarity
N-(4-Ethoxyphenyl)-2-(4-formyl...)acetamide Ethoxy (-OCH₂CH₃) + formyl group 343.36 Extended alkoxy chain; aldehyde functionality
N-[4-(4-Chloro-benzenesulfonyl)phenyl]acetamide Sulfonyl (-SO₂C₆H₄Cl) 309.77 Sulfonyl group improves metabolic stability
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Hydroxyl (-OH) 151.16 Parent compound; polar hydroxyl group

Key Observations :

  • Phenylethoxy vs.
  • Electron-Donating vs. Withdrawing Groups : Nitro () and sulfonyl () substituents increase polarity, affecting solubility and receptor binding.
  • Chlorinated Derivatives : Chlorine atoms () may improve metabolic resistance but increase toxicity risks .
Pharmacological Activity

Compounds with acetamide cores exhibit diverse biological activities depending on substituents:

  • Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) showed superior analgesic activity to paracetamol, attributed to sulfonamide groups enhancing COX-2 inhibition .
  • Anti-inflammatory Activity: Ethoxy and phenoxy derivatives () demonstrated anti-inflammatory effects via TNF-α suppression .

Structure-Activity Relationship (SAR) :

  • Alkoxy Chain Length : Longer chains (e.g., phenylethoxy) may improve CNS penetration but reduce aqueous solubility.
  • Polar Groups : Hydroxyl or sulfonyl groups enhance hydrogen bonding, influencing target selectivity .

Métodos De Preparación

Alkylation of 4-Hydroxyacetophenone Derivatives

The most direct route involves alkylation of 4-hydroxyphenylacetamide with 2-phenylethyl bromide. This method leverages nucleophilic aromatic substitution, where the hydroxyl group on the phenyl ring reacts with the alkyl halide. Source highlights the use of Adogen-464 , a phase-transfer catalyst, to facilitate the reaction in a biphasic system (e.g., toluene/water). Optimal conditions include heating at 60–70°C for 15–20 hours, yielding 68–72% of the intermediate, 4-(2-phenylethoxy)phenylacetamide. A limitation of this approach is competing O- and N-alkylation, which necessitates careful stoichiometric control.

Purification typically involves column chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Impurities such as unreacted starting material and dialkylated byproducts are minimized by maintaining a 1:1.2 molar ratio of 4-hydroxyphenylacetamide to 2-phenylethyl bromide.

Nitration Followed by Reduction and Acetylation

An alternative pathway begins with nitration of 4-hydroxyphenylacetamide to introduce a nitro group at the ortho or para position. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 5% Pd/C, 40 psi, 25°C), achieving >95% conversion efficiency . The resulting 4-amino derivative is then alkylated with 2-phenylethyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 4-(2-phenylethoxy)aniline. Final acetylation with acetic anhydride in pyridine affords the target compound in 65–70% overall yield .

This method avoids regioselectivity issues but requires stringent control over nitro-group positioning. Side reactions, such as over-reduction or premature acetylation, are mitigated by sequential isolation of intermediates.

Advanced Catalytic Strategies

Phase-Transfer Catalysis (PTC)

PTC has emerged as a cornerstone for alkylation reactions involving phenolic substrates. Source demonstrates that tetrabutylammonium bromide (TBAB) and Adogen-464 significantly enhance reaction rates by shuttling ionic species between aqueous and organic phases. For example, alkylating 4-hydroxy-2-methoxybenzaldehyde with 2-bromo-1-ethylbenzene in the presence of Adogen-464 achieves 78% yield within 12 hours at 60°C. Adapting this protocol to 4-hydroxyphenylacetamide could reduce side reactions and improve scalability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. A prototype experiment involving 4-hydroxyphenylacetamide and 2-phenylethyl bromide in DMF (150°C, 300 W, 30 minutes) produced the target compound in 82% yield , though scalability remains challenging due to equipment limitations.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
Direct AlkylationAlkylation, purification68–72Simplicity, fewer stepsCompeting N-alkylation
Nitration-ReductionNitration, reduction, acetylation65–70High regioselectivityMulti-step, costly reagents
Phase-Transfer CatalysisAlkylation with PTC75–78Enhanced efficiency, lower tempsCatalyst recovery issues
Microwave-AssistedMicrowave irradiation80–82Rapid synthesisLimited industrial applicability

The phase-transfer method offers the best balance of yield and practicality, whereas microwave-assisted synthesis is preferable for small-scale, high-purity applications.

Mechanistic Insights and Side Reactions

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon of 2-phenylethyl bromide. Steric hindrance from the phenyl group slightly impedes the reaction, necessitating prolonged heating. Competing N-alkylation occurs when the acetamide’s nitrogen acts as a nucleophile, forming N-(2-phenylethyl)acetamide byproducts. This is suppressed by using a bulky base like potassium tert-butoxide.

Reduction of Nitro Intermediates

Catalytic hydrogenation of nitro groups follows a three-step process : adsorption of H₂ on the Pd surface, electron transfer to the nitro group, and sequential reduction to amine. Over-reduction to hydroxylamine is avoided by controlling H₂ pressure and reaction time.

Industrial-Scale Production Considerations

Solvent Selection

Dimethylformamide (DMF) and toluene are preferred for their high boiling points and compatibility with alkylation reactions. However, DMF’s toxicity has driven interest in alternatives like 2-methyltetrahydrofuran (2-MeTHF) , which offers similar polarity with lower environmental impact.

Waste Management

Bromide salts generated during alkylation are neutralized with aqueous NaHCO₃ and precipitated as NaBr. Pd/C catalysts are recovered via filtration and reused up to five times without significant activity loss .

Q & A

Q. How can in vivo efficacy and pharmacokinetics be evaluated systematically?

  • Methodological Answer :
  • Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg). Collect plasma for PK analysis (Cₘₐₓ, t₁/₂).
  • Tissue Distribution : Quantify compound levels in target organs (e.g., liver, tumor) using LC-MS.
  • Toxicology : Perform ALT/AST assays and histopathology to assess hepatotoxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.